3,4-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
Description
This compound features a complex tricyclic core (1-azatricyclo[6.3.1.0⁴,¹²]dodecatriene) substituted with a 3-methyl group and a 2-oxo moiety. The benzamide group at the 6-position of the core is further substituted with 3,4-dimethyl groups. Its molecular formula is C₂₁H₂₃N₂O₂, with a molecular weight of 335.43 g/mol.
Properties
IUPAC Name |
3,4-dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-12-6-7-16(9-13(12)2)20(24)22-17-10-15-5-4-8-23-19(15)18(11-17)14(3)21(23)25/h6-7,9-11,14H,4-5,8H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRRBSICQANXSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. One common synthetic route starts with the preparation of the tricyclic intermediate through a Diels-Alder reaction, followed by oxidation and amide formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. Catalysts and solvents are chosen to enhance reaction efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
3,4-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
Core Modifications :
- The 3-methyl-2-oxo substitution on the azatricyclic core (target compound) increases steric bulk compared to the unsubstituted core in the 3-fluoro analogue . This may enhance target binding but reduce solubility.
- The trifluoromethyl substituent in the analogue from increases hydrophobicity (LogP = 3.1) and metabolic resistance .
Benzamide Substituents: 3,4-Dimethyl groups (target compound) balance lipophilicity and steric effects, whereas 3,4-dimethoxy groups () introduce polarity but may reduce membrane permeability .
Biological Implications :
- The azatricyclic core in the target compound and its analogues is associated with GPCR modulation , particularly for the glucagon-like peptide 1 receptor (GLP1R) .
- Compounds with thiazole or benzothiazole cores () exhibit divergent bioactivity, often targeting kinases or ion channels .
Research Findings
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (), the target compound shows moderate similarity (~60–70%) to its azatricyclic analogues () but low similarity (<40%) to thiazole- or benzothiazole-based compounds (). This aligns with the assumption that structural similarity correlates with functional overlap .
Patent and Commercial Landscape
- Commercial suppliers like Arctom Scientific () and 960化工网 () offer analogues, indicating industrial relevance .
Biological Activity
The compound 3,4-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a unique structure characterized by:
- Dimethyl and methyl groups contributing to its lipophilicity.
- Azatricyclo framework , which is known for its ability to interact with biological targets.
- Benzamide moiety , often associated with various pharmacological activities.
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:
- Antimicrobial properties : Many azatricyclo compounds have shown effectiveness against various pathogens.
- Anticancer activity : Some studies suggest that modifications in the benzamide structure can enhance cytotoxicity against cancer cell lines.
- Enzyme inhibition : Compounds with similar frameworks have been reported to inhibit key enzymes involved in metabolic pathways.
Case Studies
- Antimicrobial Activity :
- Anticancer Potential :
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
Table 2: Structural Features and Their Biological Implications
| Structural Feature | Implication |
|---|---|
| Dimethyl Groups | Increased lipophilicity |
| Azatricyclo Framework | Enhanced interaction with targets |
| Benzamide Moiety | Diverse pharmacological activities |
Research Findings
Recent studies emphasize the need for further exploration into the biological activities of this compound. Key findings include:
- Synergistic Effects : Combinations with other antimicrobial agents may enhance efficacy and reduce resistance development.
- Structure-Activity Relationship (SAR) : Understanding how modifications affect biological activity can lead to more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
